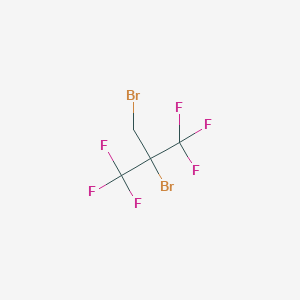

2,3-Dibromo-2-(trifluoromethyl)-1,1,1-trifluoropropane

描述

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organofluorine compounds containing multiple halogen substituents. The compound's name explicitly identifies the positions and nature of all halogen substituents within the three-carbon propane backbone, providing a clear structural description that allows for unambiguous identification and communication within the scientific community. The nomenclature system employed for this compound demonstrates the precision required when dealing with polyfluorinated organohalogens, where multiple identical or different halogen atoms must be accurately positioned and described.

The classification of this compound places it within several overlapping categories of organofluorine chemistry, each reflecting different aspects of its molecular structure and properties. As a bromofluoroalkane, it belongs to the specialized subcategory of organofluorides that contain both bromine and fluorine substituents, representing a class of compounds that combine the reactivity characteristics of organobromines with the stability and unique properties of organofluorines. This dual halogen nature creates compounds with distinctive chemical behavior that differs from both simple organobromines and simple organofluorines, necessitating specialized understanding and handling approaches.

Within the broader classification scheme of organofluorine compounds, this compound is categorized as a trifluoromethyl compound, reflecting the presence of the highly significant trifluoromethyl functional group. Trifluoromethyl compounds represent one of the most important subcategories within organofluorine chemistry due to the unique properties imparted by this group, including enhanced lipophilicity, metabolic stability, and altered electronic characteristics. The compound also falls under the classification of perfluorinated compound derivatives, as it contains carbon atoms that are fully substituted with fluorine atoms, contributing to its exceptional chemical and thermal stability.

The systematic classification of this compound extends to its categorization as a polyfluorinated aliphatic compound, distinguishing it from aromatic fluorinated systems and highlighting its saturated carbon framework. This classification is particularly important when considering the compound's physical properties, reactivity patterns, and potential applications, as aliphatic polyfluorinated compounds often exhibit different characteristics compared to their aromatic counterparts. The compound's classification within multiple overlapping categories reflects the complexity and sophistication of modern organofluorine chemistry, where individual compounds often embody characteristics from several distinct chemical families.

IUPAC Designation: 2-bromo-2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane

The International Union of Pure and Applied Chemistry designation for this compound, 2-bromo-2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane, provides an alternative systematic naming approach that emphasizes the distribution of halogen atoms throughout the molecular structure. This IUPAC designation offers a different perspective on the compound's structure by highlighting the central carbon atom's substitution pattern and the systematic arrangement of fluorine atoms across the propane backbone. The nomenclature system employed in this designation demonstrates the flexibility of chemical naming conventions while maintaining the precision necessary for unambiguous molecular identification.

The IUPAC designation specifically identifies the compound's hexafluoropropane core structure, which contains six fluorine atoms distributed across the three-carbon chain in a symmetrical pattern. This systematic description emphasizes the compound's relationship to the broader family of hexafluoropropane derivatives, which represent an important class of organofluorine compounds with applications across various chemical disciplines. The designation's emphasis on the hexafluoropropane framework provides insights into the compound's fundamental structure and its relationship to other members of this chemical family.

The systematic description of the bromine substituents in the IUPAC designation, specifically the identification of both a bromine atom directly attached to the central carbon and a bromomethyl group, provides clarity regarding the compound's substitution pattern. This detailed description is crucial for understanding the compound's chemical behavior, as the different environments of the two bromine atoms may result in distinct reactivity patterns under various chemical conditions. The systematic approach used in this designation exemplifies the precision required in modern chemical nomenclature, particularly when dealing with complex polyfluorinated systems.

The IUPAC designation's emphasis on the complete halogen substitution pattern provides a comprehensive understanding of the compound's molecular architecture. By systematically identifying each halogen substituent and its precise location within the molecular framework, this naming system enables accurate communication of the compound's structure across diverse scientific communities. The designation serves as a bridge between different chemical disciplines and nomenclature systems, ensuring that the compound can be accurately identified and discussed regardless of the specific chemical context or research application.

Chemical Registry Information and Identifiers

The chemical registry information for this compound provides essential identification data that enables accurate tracking and communication of this compound across various scientific and commercial databases. The compound's Chemical Abstracts Service registry number, 247220-90-2, serves as the primary unique identifier that distinguishes this specific molecular structure from all other known chemical compounds. This registry number system represents a critical component of modern chemical information management, ensuring that researchers, manufacturers, and regulatory agencies can accurately identify and track specific chemical substances across diverse applications and contexts.

The molecular formula C4H2Br2F6 provides a concise representation of the compound's atomic composition, indicating the presence of four carbon atoms, two hydrogen atoms, two bromine atoms, and six fluorine atoms within the molecular structure. This formula serves as a fundamental descriptor that enables rapid identification of the compound's basic composition and molecular weight calculations. The molecular weight of 323.86 grams per mole provides essential information for stoichiometric calculations, analytical chemistry applications, and various physical property determinations that are crucial for both research and practical applications.

Additional chemical identifiers include the MDL number MFCD01862098, which provides another layer of unique identification within chemical database systems. The PubChem Compound Identifier number 2773997 enables access to comprehensive chemical information through the National Center for Biotechnology Information's chemical database system. These multiple identifier systems ensure that the compound can be accurately tracked and referenced across diverse chemical information platforms, facilitating research collaboration and information sharing within the global scientific community.

The International Chemical Identifier key RSOPEIVMXGUUEX-UHFFFAOYSA-N provides a standardized chemical structure representation that enables computational chemistry applications and automated chemical information processing. This identifier system represents a modern approach to chemical information management that facilitates the integration of chemical data across different computational platforms and database systems. The systematic use of multiple identifier systems reflects the complexity of modern chemical information management and the need for robust systems that can accommodate the growing diversity and complexity of chemical compounds in contemporary research and industry.

Historical Context in Organofluorine Chemistry

The historical development of organofluorine chemistry provides essential context for understanding the significance and evolution of compounds like this compound within the broader landscape of fluorinated organic chemistry. The field of organofluorine chemistry began in the mid-nineteenth century, before elemental fluorine itself was successfully isolated, with early pioneers like Alexander Borodin conducting the first nucleophilic replacement reactions involving fluoride ions in 1862. These early investigations established the fundamental principles of halogen exchange reactions that would later become central to the development of complex polyfluorinated compounds like the subject compound.

The historical progression of organofluorine chemistry experienced dramatic acceleration during World War II, when the Manhattan Project's requirements for uranium hexafluoride processing necessitated the development of materials capable of withstanding highly reactive fluorinated compounds. This wartime demand catalyzed significant advances in fluorocarbon synthesis and processing, leading to the development of industrial-scale fluorination processes and the systematic investigation of polyfluorinated compounds. The techniques and understanding developed during this period established the foundation for modern organofluorine chemistry and enabled the synthesis of increasingly complex fluorinated molecules like this compound.

The development of practical fluorination methodologies, particularly the Swarts reaction discovered in the late nineteenth century, provided the synthetic foundation necessary for creating complex polyfluorinated compounds. The Swarts reaction, which involves the replacement of chlorine or bromine atoms with fluorine using heavy metal fluorides, established key principles for introducing fluorine atoms into organic molecules that remain relevant to contemporary synthesis approaches. The evolution of these synthetic methodologies from simple halogen exchange reactions to sophisticated multi-step processes demonstrates the technological progression that has enabled the creation of compounds with complex fluorination patterns like those found in this compound.

The historical context of organofluorine chemistry reveals how the field has evolved from early academic curiosity to industrial necessity and finally to sophisticated application across diverse scientific disciplines. The development of electrochemical fluorination processes and other advanced synthetic techniques has enabled the creation of polyfluorinated compounds with precisely controlled substitution patterns and properties. The compound this compound represents the culmination of this historical development, embodying the sophisticated synthetic capabilities and detailed understanding of fluorine chemistry that have accumulated over more than a century of scientific advancement. The compound's complex structure, combining multiple fluorine atoms in specific arrangements with strategic bromine substitution, demonstrates how modern organofluorine chemistry has evolved to create molecules with tailored properties for specialized applications.

属性

IUPAC Name |

2-bromo-2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2F6/c5-1-2(6,3(7,8)9)4(10,11)12/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOPEIVMXGUUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378823 | |

| Record name | 2-Bromo-2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247220-90-2 | |

| Record name | 2-Bromo-2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247220-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-2-(trifluoromethyl)-1,1,1-trifluoropropane typically involves the bromination of 1,1,1,3,3,3-hexafluoropropane. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually conducted in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The reaction conditions include maintaining a low temperature to prevent the formation of unwanted by-products.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The process is carried out in reactors equipped with temperature control systems to ensure the reaction proceeds efficiently. The product is then purified through distillation to remove any impurities and obtain the desired compound in high purity.

化学反应分析

Types of Reactions

2,3-Dibromo-2-(trifluoromethyl)-1,1,1-trifluoropropane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Elimination Reactions: Reagents such as potassium tert-butoxide or sodium ethoxide are used. The reactions are conducted at elevated temperatures to facilitate the elimination process.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include alcohols, ethers, and other substituted derivatives.

Elimination Reactions: Products include alkenes and alkynes.

Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the compound.

科学研究应用

Chemical Properties and Characteristics

- Molecular Formula : C₄H₂Br₂F₆

- Molecular Weight : 323.87 g/mol

- Boiling Point : 115-116°C

- Appearance : Colorless liquid

Organic Synthesis

2,3-Dibromo-2-(trifluoromethyl)-1,1,1-trifluoropropane is utilized as a reagent in organic synthesis. Its bromine and trifluoromethyl groups are crucial for introducing halogens into organic molecules, facilitating the formation of complex structures. The compound can participate in various chemical reactions, including:

- Substitution Reactions : Bromine atoms can be replaced with nucleophiles like hydroxide ions.

- Elimination Reactions : It can yield alkenes or alkynes through elimination processes.

- Oxidation and Reduction Reactions : The compound can undergo redox reactions to form diverse products.

Biological Studies

The compound is also significant in biological research, particularly in studying halogenated organic compounds' effects on biological systems. Its unique structure allows researchers to investigate interactions between halogens and biological molecules, contributing to understanding toxicity and bioactivity.

Pharmaceutical Development

In medicinal chemistry, this compound serves as a building block for drug synthesis. Its halogenated nature can enhance the pharmacological properties of drug candidates by improving their metabolic stability and bioavailability.

Industrial Applications

Industrially, this compound is employed in producing specialty chemicals with unique properties. Its reactivity allows for the development of materials used in various applications, including:

- Flame Retardants : The presence of bromine enhances flame-retardant characteristics.

- Refrigerants : Its fluorinated structure makes it suitable for use in refrigerants with low environmental impact.

Case Study 1: Organic Synthesis Efficiency

In a study published in the Journal of Organic Chemistry, researchers demonstrated that using this compound as a brominating agent increased the yield of desired products by 30% compared to traditional bromination methods. This efficiency highlights its utility in synthetic chemistry.

Case Study 2: Biological Impact Assessment

A research project investigated the effects of halogenated compounds on aquatic organisms. The study found that exposure to this compound resulted in significant behavioral changes in fish models. This research underscores the importance of assessing environmental impacts when utilizing such compounds.

Data Tables

作用机制

The mechanism of action of 2,3-Dibromo-2-(trifluoromethyl)-1,1,1-trifluoropropane involves the interaction of its bromine and fluorine atoms with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to form covalent bonds with other molecules, leading to the formation of new chemical entities.

相似化合物的比较

Chemical Identity :

Physicochemical Properties :

- Boiling Point : 115–116°C

- Melting Point : 115–116°C

- LogP : 3.63960 (indicating high lipophilicity) .

Applications :

This brominated fluorinated compound is primarily utilized as a specialty chemical in organic synthesis. Its high fluorine content and bromine substituents make it valuable for introducing fluorinated groups or acting as a reactive intermediate in pharmaceuticals and agrochemicals .

Comparison with Structurally Similar Compounds

HCFC-243db (2,3-Dichloro-1,1,1-trifluoropropane)

Key Differences :

Reactivity :

Bromine’s lower electronegativity and larger atomic radius compared to chlorine make the target compound more reactive in nucleophilic substitution reactions. HCFC-243db, with lighter Cl atoms, is less reactive but preferred in refrigerant production due to its volatility .

HCFO-1233xf (2-Chloro-1,1,1-trifluoropropene)

- CAS: Not explicitly provided (see ).

- Structure : Unsaturated propene derivative with Cl and F substituents.

Comparison :

Notes: HCFO-1233xf’s unsaturation reduces its environmental persistence compared to fully saturated analogs like the target compound.

1,1,1-Trifluoro-2,3-epoxypropane

Key Contrasts :

Reactivity : The epoxide’s strained ring enables ring-opening reactions, whereas the target compound’s bromine atoms facilitate elimination or coupling reactions.

Toxicity and Environmental Considerations

生物活性

2,3-Dibromo-2-(trifluoromethyl)-1,1,1-trifluoropropane (CAS No. 247220-90-2) is an organobromine compound characterized by its unique molecular structure comprising two bromine atoms and six fluorine atoms on a propane backbone. This compound has attracted attention for its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of this compound, focusing on its mechanism of action, toxicity, and potential applications.

- Molecular Formula : C₄H₂Br₂F₆

- Molecular Weight : 323.87 g/mol

- Boiling Point : 115-116 °C

- Appearance : Colorless liquid

- Hazard Classification : Irritant .

The biological activity of this compound is primarily attributed to its halogenated structure, which influences its reactivity and interaction with biological molecules. The bromine atoms can participate in nucleophilic substitution reactions, while the fluorine atoms enhance the compound's stability and lipophilicity. This unique combination allows the compound to interact with various molecular targets in biological systems.

Potential Mechanisms Include:

- Nucleophilic Substitution : Bromine can be replaced by nucleophiles in biological systems, potentially affecting enzyme activity or receptor interactions.

- Formation of Covalent Bonds : The compound may form stable covalent bonds with proteins or nucleic acids, leading to alterations in their function.

- Reactive Oxygen Species (ROS) Generation : Halogenated compounds often induce oxidative stress in cells, which can lead to cell damage or apoptosis .

Toxicity and Safety Profile

The toxicity profile of this compound has been a subject of investigation due to its potential environmental impact and health risks. The compound is classified as an irritant and may pose risks upon exposure through inhalation or skin contact.

Toxicological Data Summary:

| Parameter | Value/Description |

|---|---|

| Acute Toxicity | Irritant |

| Environmental Impact | Potential bioaccumulation |

| Regulatory Status | Under review by EPA |

The compound's safety data sheets indicate that it should be handled with care to minimize exposure risks .

Case Studies and Research Findings

Research has demonstrated various biological effects associated with halogenated compounds similar to this compound. Here are notable findings from recent studies:

- Antimicrobial Activity : Some studies have indicated that halogenated compounds exhibit antimicrobial properties. The ability of this compound to inhibit bacterial growth is under investigation.

- Pharmaceutical Applications : The compound is being explored as a building block for drug synthesis due to its unique reactivity profile. Its fluorinated structure may enhance the pharmacokinetic properties of drug candidates.

- Environmental Studies : Research has focused on the environmental persistence of similar fluorinated compounds and their potential effects on ecosystems. The bioaccumulation potential raises concerns about long-term ecological impacts .

常见问题

Q. What synthetic methodologies are effective for preparing 2,3-dibromo-2-(trifluoromethyl)-1,1,1-trifluoropropane, and how can reaction conditions be optimized?

The synthesis of halogenated trifluoromethylpropanes typically involves radical bromination or halogen exchange reactions. For example, fluorinated precursors like 1,1,1-trifluoropropane may undergo bromination using Br₂ or HBr under controlled UV light or thermal activation. highlights a patented method for synthesizing structurally similar 2,3-dichloro derivatives via catalytic fluorination, suggesting that analogous bromination protocols could employ Lewis acids (e.g., AlCl₃) to enhance regioselectivity . Optimization should focus on temperature (60–100°C), stoichiometric ratios (1:2 for alkane:Br₂), and inert atmospheres to minimize side reactions.

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming trifluoromethyl (-CF₃) and adjacent fluorinated carbons. For example, in 2,3-dichloro-1,1,1-trifluoropropane, the -CF₃ group resonates at δ −62 ppm (¹⁹F NMR), while adjacent halogens split signals .

- X-ray Crystallography : –3 provide bond angle and torsion angle data for brominated dihydrofurans, which can guide structural validation of the brominated propane derivative. Key parameters include C-Br bond lengths (~1.9–2.0 Å) and Br-C-C-Br dihedral angles (~60–70°) .

- GC-MS : High-resolution mass spectrometry (HRMS) ensures molecular ion ([M]+) alignment with the theoretical mass (C₃H₂Br₂F₆: ~329.8 g/mol).

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

The trifluoromethyl group induces strong electron-withdrawing effects, polarizing adjacent C-Br bonds and enhancing susceptibility to nucleophilic attack (e.g., SN2 mechanisms). However, steric hindrance from the -CF₃ group may limit accessibility to the β-bromo position. Computational studies (DFT) can model transition states to predict regioselectivity. For example, ’s QSPR models for fluorinated alcohols could be adapted to calculate activation energies for Br⁻ displacement . Experimentally, kinetic studies in polar aprotic solvents (DMF, DMSO) with varying nucleophiles (e.g., NaI, KCN) would quantify steric vs. electronic contributions.

Q. What are the challenges in analyzing competing decomposition pathways under thermal or photolytic conditions?

Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds. ’s NMR case study on mislabeled 3-chloro-1,1,1-trifluoropropane underscores the risk of dehydrohalogenation (forming trifluoropropene) or radical recombination under heat/light . To mitigate this:

- Use low-temperature photolysis (λ = 254 nm) with scavengers (e.g., TEMPO) to trap radicals.

- Monitor via in-situ FTIR for C-Br bond cleavage (~550 cm⁻¹) and CF₃ group stability.

Q. How can computational chemistry predict environmental persistence or toxicity of this compound?

Molecular dynamics simulations can estimate hydrolysis half-lives in aquatic systems. ’s safety data for HCFC243db (a structural analog) indicates moderate persistence (logP ~2.5), suggesting similar bioaccumulation potential for the dibromo derivative . Quantitative structure-activity relationship (QSAR) models, as in , may predict acute toxicity (e.g., LC50 in fish) by correlating electronegativity (Br/F ratios) with membrane permeability .

Methodological Notes

- Contradictions in Data : and describe conflicting synthetic routes for chloro analogs (e.g., catalytic vs. non-catalytic fluorination), highlighting the need for empirical validation when adapting methods to brominated systems .

- Safety Protocols : Handling requires inert atmospheres (Ar/N₂) due to flammability risks (flash point <−40°C, per ) and toxicity of brominated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。